molecular formula C9H10N4 B12808118 N-Cyano-N'-(4-methylphenyl)guanidine CAS No. 41410-40-6

N-Cyano-N'-(4-methylphenyl)guanidine

Cat. No.: B12808118
CAS No.: 41410-40-6
M. Wt: 174.20 g/mol
InChI Key: YDVMZVMJTSSJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N’-(4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(4-methylphenyl)guanidine typically involves the reaction of cyanamide with 4-methylphenylamine under controlled conditions. One common method is the one-pot synthesis approach, which involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides a straightforward and efficient route to diverse guanidines, including N-Cyano-N’-(4-methylphenyl)guanidine, with yields up to 81% .

Industrial Production Methods

Industrial production of N-Cyano-N’-(4-methylphenyl)guanidine often involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient and scalable method for producing N-Cyano-N’-(4-methylphenyl)guanidine .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(4-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

N-Cyano-N’-(4-methylphenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyano-N’-(4-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Cyano-N’-(4-methylphenyl)guanidine include:

Uniqueness

N-Cyano-N’-(4-methylphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .

Properties

CAS No.

41410-40-6

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-cyano-2-(4-methylphenyl)guanidine

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13)

InChI Key

YDVMZVMJTSSJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.